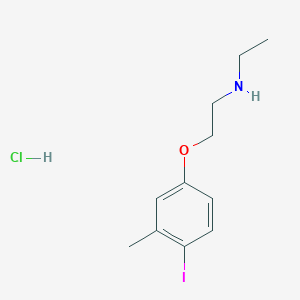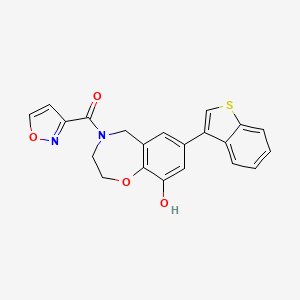![molecular formula C18H23N3O3 B5308501 1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride, also known as UMB24, is a novel small molecule that has gained attention in the scientific community for its potential applications in various fields, including cancer research and drug development.
Mecanismo De Acción
The mechanism of action of 1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells and is involved in various cellular processes, including cell growth, proliferation, and survival. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its hydrophobicity, which can limit its solubility in aqueous solutions, and its potential toxicity, which requires careful dose optimization.
Direcciones Futuras
There are several future directions for the study of 1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride. One potential direction is the exploration of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Furthermore, the development of this compound analogs with improved potency and selectivity could lead to the discovery of novel anti-cancer agents.
Métodos De Síntesis
The synthesis of 1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde and morpholine to form 2-(morpholin-4-yl)benzaldehyde. This intermediate is then reacted with indole-3-carboxaldehyde and piperidine to form the spirocyclic compound. The final step involves the reduction of the nitro group to form the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride has shown promising results in various scientific research applications, particularly in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
1'-(2-morpholin-2-ylacetyl)spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(11-13-12-19-7-10-24-13)21-8-5-18(6-9-21)14-3-1-2-4-15(14)20-17(18)23/h1-4,13,19H,5-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVLMGJFIZJZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)CC4CNCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)


![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)


![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5308508.png)

![1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine](/img/structure/B5308517.png)